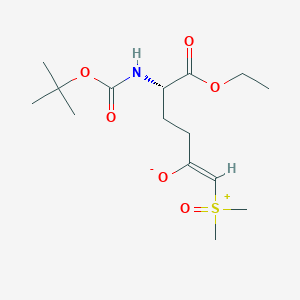

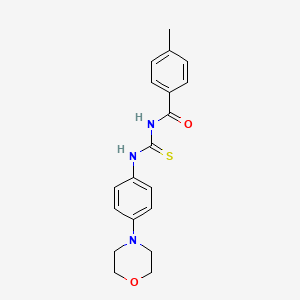

(S)-ethyl 2-((tert-butoxycarbonyl)amino)-6-(dimethylhydrosulfinyl)-5-hydroxyhex-5-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The Boc-protected amino group could be deprotected under acidic conditions . The ester group could undergo hydrolysis, transesterification, or reduction reactions. The double bond in the hexene backbone could participate in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the ester and the protected amino group would increase its solubility in polar solvents .Scientific Research Applications

Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis processes. For instance, Davies, Fenwick, and Ichihara (1997) described the synthesis of unsaturated β-amino acid derivatives from lithium (S)-(α-methylbenzyl)allylamide and tert-butyl hex-2,4-dienoate, maintaining unsaturation in the molecules after deprotection procedures (Davies, Fenwick, & Ichihara, 1997).

Enantioselective Synthesis

Alonso, Santacana, Rafecas, and Riera (2005) conducted a scalable, enantioselective synthesis of a similar compound, highlighting the importance of such compounds in enantioselective processes (Alonso, Santacana, Rafecas, & Riera, 2005).

Biological Activity and Pest Control

Kuwano, Fujita, Furuta, and Yamada (2008) investigated ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB) and its derivatives for their anti-juvenile hormone activity, targeting larval epidermis in pests like Bombyx mori. This study highlights the compound's potential in pest control and its biological activity (Kuwano, Fujita, Furuta, & Yamada, 2008).

Synthesis of Protected Amino Alcohols

Tang, Volkman, and Ellman (2001) used tert-butanesulfinyl aldimines and ketimines bearing similar structures for the synthesis of protected 1,2-amino alcohols, demonstrating the compound's role in synthesizing key intermediates for chemical reactions (Tang, Volkman, & Ellman, 2001).

Mechanism of Action

Safety and Hazards

properties

InChI |

InChI=1S/C15H27NO6S/c1-7-21-13(18)12(16-14(19)22-15(2,3)4)9-8-11(17)10-23(5,6)20/h10,12H,7-9H2,1-6H3,(H-,16,17,19,20)/t12-/m0/s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEMACVDVHPUAX-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=C[S+](=O)(C)C)[O-])NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC/C(=C/[S+](=O)(C)C)/[O-])NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2699625.png)

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2699627.png)

![2-{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2699631.png)

![2-Methoxyethyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2699632.png)

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2699637.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2699647.png)